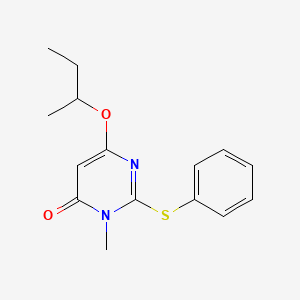
N-(2-Oxo-2-(2-oxopyrrolidin-1-yl)ethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Oxo-2-(2-oxopyrrolidin-1-yl)ethyl)acetamide, also known as piracetam, is a nootropic compound belonging to the racetam family. It is a cyclic derivative of gamma-aminobutyric acid (GABA) and is known for its cognitive-enhancing properties. Piracetam has been widely studied for its potential benefits in improving memory, learning, and overall cognitive function .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Oxo-2-(2-oxopyrrolidin-1-yl)ethyl)acetamide typically involves the reaction of 2-pyrrolidone with ethyl chloroacetate in the presence of a base such as sodium ethoxide. The resulting ethyl 2-(2-oxopyrrolidin-1-yl)acetate is then hydrolyzed to form the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-Oxo-2-(2-oxopyrrolidin-1-yl)ethyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
N-(2-Oxo-2-(2-oxopyrrolidin-1-yl)ethyl)acetamide has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of racetam derivatives and their chemical properties.
Biology: The compound is studied for its effects on neurotransmitter systems and neuronal function.
Medicine: Piracetam is investigated for its potential therapeutic effects in cognitive disorders, dementia, and neurodegenerative diseases.
Industry: It is used in the development of nootropic supplements and cognitive enhancers.
Wirkmechanismus
The exact mechanism of action of N-(2-Oxo-2-(2-oxopyrrolidin-1-yl)ethyl)acetamide is not fully understood. it is believed to enhance cognitive function by modulating neurotransmitter systems, particularly the cholinergic and glutamatergic systems. The compound may increase the density of acetylcholine receptors and improve synaptic plasticity, leading to enhanced learning and memory .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Aniracetam: Another racetam derivative with cognitive-enhancing properties.
Oxiracetam: Known for its stimulating effects on the central nervous system.
Phenylpiracetam: A more potent derivative with additional stimulant effects.
Uniqueness
N-(2-Oxo-2-(2-oxopyrrolidin-1-yl)ethyl)acetamide is unique due to its well-documented safety profile and extensive research history. Unlike some other racetams, it has been widely studied in clinical settings, making it a popular choice for cognitive enhancement .
Eigenschaften
CAS-Nummer |
62935-94-8 |
|---|---|
Molekularformel |
C8H12N2O3 |
Molekulargewicht |
184.19 g/mol |
IUPAC-Name |
N-[2-oxo-2-(2-oxopyrrolidin-1-yl)ethyl]acetamide |
InChI |
InChI=1S/C8H12N2O3/c1-6(11)9-5-8(13)10-4-2-3-7(10)12/h2-5H2,1H3,(H,9,11) |
InChI-Schlüssel |
VYCQCQDDXLVHQY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NCC(=O)N1CCCC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![3-(Hexahydropyrrolo[1,2-A]pyrazin-2(1H)-YL)propanenitrile](/img/structure/B12911634.png)
![2'-Deoxy-N-[3,4-dihydroxy-2-(phenylselanyl)butyl]guanosine](/img/structure/B12911635.png)

